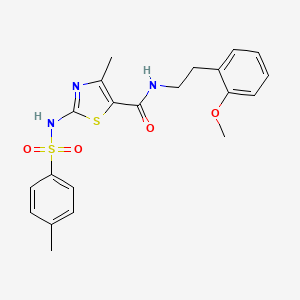
N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-methoxyphenethyl)-4-methyl-2-(4-methylphenylsulfonamido)thiazole-5-carboxamide is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the realm of cancer treatment. This article explores the compound's biological activity, including its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the thiazole family, characterized by a thiazole ring fused with a carboxamide group. Its structural formula can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
The biological activity of this compound is primarily attributed to its ability to inhibit specific cellular pathways involved in cancer progression. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Tubulin Polymerization : Similar to other thiazole derivatives, it may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Targeting Apoptotic Pathways : The compound may activate intrinsic apoptotic pathways, promoting programmed cell death in malignant cells while sparing normal cells .
Anticancer Activity
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes key findings:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| A549 | < 10 | Inhibition of tubulin polymerization |
| MCF-7 | 1.14 | Induction of apoptosis |
| SKOV3 | 2.41 | Disruption of microtubule dynamics |
These results indicate that the compound exhibits potent cytotoxicity, particularly against breast cancer (MCF-7) and lung cancer (A549) cell lines.
Case Studies
-
Study on MCF-7 Cells :
A study focusing on MCF-7 cells demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased annexin V staining and caspase activation. The IC50 value was determined to be 1.14 µg/mL, indicating a strong inhibitory effect on cell viability . -
In Vivo Studies :
In vivo experiments using xenograft models have shown that administration of the compound significantly reduced tumor size compared to control groups. Histological examinations revealed increased apoptosis within tumor tissues treated with the compound, corroborating in vitro findings .
Safety and Toxicity Profile
While the compound shows promising anticancer activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity assessments indicate a low cytotoxicity against normal cells at concentrations effective against cancer cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-[(4-methylphenyl)sulfonylamino]-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-8-10-17(11-9-14)30(26,27)24-21-23-15(2)19(29-21)20(25)22-13-12-16-6-4-5-7-18(16)28-3/h4-11H,12-13H2,1-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLFISULVXJDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=C(S2)C(=O)NCCC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














